molecular formula C10H26HgSi2 B14579988 Diethyl(methyl)silyl--mercury (2/1) CAS No. 61576-76-9

Diethyl(methyl)silyl--mercury (2/1)

Cat. No.: B14579988
CAS No.: 61576-76-9
M. Wt: 403.08 g/mol
InChI Key: HBYXFQNXEXTKKF-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, this compound likely involves a mercury atom bonded to a silyl group (containing silicon) with ethyl and methyl substituents. Such organomercury-silyl hybrids are rare in the literature, and their synthesis, properties, and applications remain underexplored. Notably, the evidence primarily focuses on diethylmercury (Hg(C₂H₅)₂) and methylmercury (CH₃Hg⁺), which serve as the closest analogs for comparison.

For instance, diethylmercury (CAS 627-44-1) is a highly toxic organomercury compound with a molecular weight of 258.71 g/mol and a boiling point of 182.8°C . Its thermodynamic properties, such as enthalpy of formation, are documented in thermochemical databases . Methylmercury, in contrast, is a neurotoxic environmental pollutant with well-documented health impacts .

Limitation: The absence of direct data on "Diethyl(methyl)silyl–mercury (2/1)" in the evidence necessitates inferences from structurally related mercury compounds.

Properties

CAS No.

61576-76-9

Molecular Formula

C10H26HgSi2

Molecular Weight

403.08 g/mol

InChI

InChI=1S/2C5H13Si.Hg/c2*1-4-6(3)5-2;/h2*4-5H2,1-3H3;

InChI Key

HBYXFQNXEXTKKF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)CC.CC[Si](C)CC.[Hg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(methyl)silyl–mercury (2/1) typically involves the reaction of diethyl(methyl)silane with a mercury-containing reagent. One common method is the reaction of diethyl(methyl)silane with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of diethyl(methyl)silyl–mercury (2/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of specialized equipment and strict safety protocols is essential due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl)silyl–mercury (2/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The silicon and mercury atoms can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl(methyl)silyl–mercury oxides, while reduction could produce diethyl(methyl)silyl–mercury hydrides.

Scientific Research Applications

Diethyl(methyl)silyl–mercury (2/1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions with silicon and mercury.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.

    Industry: It is used in the production of specialized materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which diethyl(methyl)silyl–mercury (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and mercury atoms can form bonds with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Thermodynamic Properties
Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Enthalpy of Formation (kJ/mol) Toxicity Profile
Diethylmercury C₄H₁₀Hg 258.71 182.8 -119.4 (liquid phase) Acute neurotoxicity, organ damage
Methylmercury CH₃Hg⁺ 215.63 N/A N/A Chronic neurotoxicity, teratogenic
Elemental Mercury (Hg⁰) Hg 200.59 356.7 0 (reference state) Vapor toxicity, renal damage
Dimethylmercury C₂H₆Hg 230.66 92–94 (decomposes) N/A Extreme volatility, lethal

Key Observations :

  • Volatility : Diethylmercury has a higher boiling point (182.8°C) compared to dimethylmercury (92–94°C), reflecting stronger intermolecular forces in the former .
  • Toxicity : Methylmercury exhibits prolonged bioaccumulation and biomagnification in food chains, whereas diethylmercury poses acute risks due to rapid absorption .
  • Thermodynamics: The enthalpy of formation for diethylmercury (-119.4 kJ/mol) indicates relative stability compared to other organomercury species .

Mechanistic Insights :

  • Methylmercury undergoes methylation/demethylation cycles in aquatic environments, enhancing its bioavailability .
  • Diethylmercury’s degradation pathways are less studied but likely involve photolysis or microbial action .

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